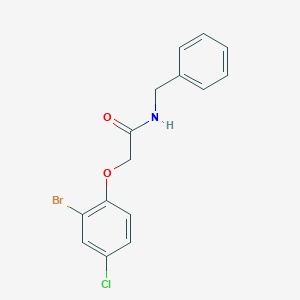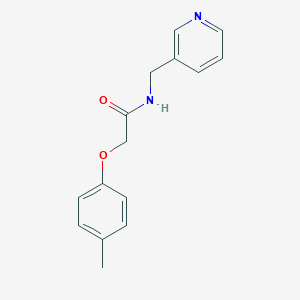![molecular formula C13H11BrN2O3 B240946 (5'-bromo-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B240946.png)
(5'-bromo-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5'-bromo-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile, also known as BOIA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. BOIA is a heterocyclic compound that contains both an indole and spirocyclic moiety, making it a unique and promising molecule for various research purposes.
作用機序
The mechanism of action of (5'-bromo-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. (5'-bromo-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. (5'-bromo-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile has also been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
(5'-bromo-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation in animal models of inflammatory disease. (5'-bromo-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile has also been shown to have anti-viral activity against several viruses, including the influenza virus and HIV.
実験室実験の利点と制限
One advantage of using (5'-bromo-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile in scientific research is its unique structure, which makes it a promising molecule for various applications. (5'-bromo-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile is also relatively easy to synthesize in the laboratory, making it readily available for research purposes. However, one limitation of using (5'-bromo-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for research involving (5'-bromo-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile. One area of interest is its potential use as a fluorescent probe for imaging applications. (5'-bromo-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile has also shown promise as a potential anti-cancer agent, and further research in this area may lead to the development of new cancer therapies. Additionally, the mechanism of action of (5'-bromo-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile is not fully understood, and further research is needed to fully elucidate its biological activity.
合成法
The synthesis of (5'-bromo-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile involves the reaction of 2-oxindole with 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with acetonitrile, resulting in the formation of (5'-bromo-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile in good yields.
科学的研究の応用
(5'-bromo-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile has been studied extensively for its potential applications in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. (5'-bromo-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile has also been studied for its potential use as a fluorescent probe for imaging applications.
特性
製品名 |
(5'-bromo-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile |
|---|---|
分子式 |
C13H11BrN2O3 |
分子量 |
323.14 g/mol |
IUPAC名 |
2-(5//'-bromo-2//'-oxospiro[1,3-dioxane-2,3//'-indole]-1//'-yl)acetonitrile |
InChI |
InChI=1S/C13H11BrN2O3/c14-9-2-3-11-10(8-9)13(18-6-1-7-19-13)12(17)16(11)5-4-15/h2-3,8H,1,5-7H2 |
InChIキー |
LRFIVBYMUXXOMI-UHFFFAOYSA-N |
SMILES |
C1COC2(C3=C(C=CC(=C3)Br)N(C2=O)CC#N)OC1 |
正規SMILES |
C1COC2(C3=C(C=CC(=C3)Br)N(C2=O)CC#N)OC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B240870.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide](/img/structure/B240871.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B240872.png)

![N-[2-(Dimethylamino)ethyl]-2,2-diphenylacetamide](/img/structure/B240885.png)




![N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B240894.png)

![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenoxyacetamide](/img/structure/B240900.png)
